Methyl 2-(2,3-dichlorophenyl)propanoate
Description
Methyl 2-(2,3-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 2,3-dichlorophenyl group, and the carboxylic acid group is esterified with methanol
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQMMJQFHGBLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dichlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,3-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl propanoate with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using solid acid catalysts, which can be easily separated from the reaction mixture and reused. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid, 2-(2,3-dichlorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol, 2-(2,3-dichlorophenyl)propanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-dichlorophenyl)propanoic acid.
Reduction: 2-(2,3-dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dichlorophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may also serve as a lead compound for the development of new drugs.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which methyl 2-(2,3-dichlorophenyl)propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 2-(2,3-dichlorophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(4-chlorophenyl)propanoate: This compound has a single chlorine atom on the phenyl ring, which may result in different chemical and biological properties.
Methyl 2-(2,4-dichlorophenyl)propanoate: The position of the chlorine atoms on the phenyl ring can influence the compound’s reactivity and biological activity.
Methyl 2-(3,4-dichlorophenyl)propanoate:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-(2,3-dichlorophenyl)propanoate is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a dichlorophenyl group. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound acts as an electrophile, participating in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity, signaling pathways, and gene expression.
Potential Biological Activities:
- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. This compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Antifungal Properties : Compounds with similar structures have shown efficacy against fungal infections, potentially by inhibiting ergosterol synthesis or disrupting cell wall biosynthesis.
- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in cancer cell lines, possibly through apoptosis or necrosis mechanisms.
Toxicological Profile
Understanding the toxicological effects of this compound is crucial for evaluating its safety for therapeutic use. Toxicity studies typically assess acute and chronic effects on various organ systems.
Key Findings from Toxicological Studies:
- Acute Toxicity : The compound has been evaluated for its acute toxicity using standard models (e.g., LD50 tests). Results indicate moderate toxicity levels, necessitating further investigation into dose-response relationships.
- Reproductive Toxicity : Studies have assessed the impact on reproductive performance in animal models. Data suggest potential effects on fertility and offspring viability when exposed during critical developmental windows.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study A : In vitro studies demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges.
- Case Study B : A study involving cancer cell lines reported that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Comparative Analysis
The following table summarizes the biological activities and toxicological findings related to this compound compared to other similar compounds:
| Compound | Antimicrobial Activity | Cytotoxic Activity | Acute Toxicity (LD50) | Reproductive Toxicity |
|---|---|---|---|---|
| This compound | Moderate | Significant | Moderate | Potential Effects |
| Methyl 4-chlorobenzoate | High | Moderate | Low | No Significant Effects |
| Ethyl 4-(dimethylamino)benzoate | Low | High | High | Significant Effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
